molecular formula C7H7N3 B1297169 2-Methyl-3H-imidazo[4,5-c]pyridine CAS No. 63604-59-1

2-Methyl-3H-imidazo[4,5-c]pyridine

Cat. No. B1297169
CAS RN: 63604-59-1
M. Wt: 133.15 g/mol
InChI Key: JWQVOMJORQXNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3H-imidazo[4,5-c]pyridine” is a chemical compound that has been used as an antagonist against platelet-activating factor (PAF) . It is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of “2-Methyl-3H-imidazo[4,5-c]pyridine” has been a subject of intense research. Dymińska obtained 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. The reaction mixture was boiled under reflux for 6 hours . This method was recommended for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-Methyl-3H-imidazo[4,5-c]pyridine” is represented by the empirical formula C7H7N3 . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3H-imidazo[4,5-c]pyridine” include a molecular weight of 133.15 . It is a solid at room temperature . The boiling point is 388.4°C at 760 mmHg, and the melting point is 176-178°C .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The molecular structure, vibrational energy levels, and potential energy distribution of 2-Methyl-3H-imidazo[4,5-c]pyridine and its derivatives have been a focus of research. Quantum chemical calculations using density functional theory (DFT) were applied to understand the molecular characteristics, confirming the presence of hydrogen bonds through vibrational spectra analyses. These studies have crucial implications for the understanding of the physical and chemical properties of these compounds (Lorenc et al., 2008).

Synthetic Methods and Chemical Reactions

Innovative methods for the preparation and synthesis of 2-Methyl-3H-imidazo[4,5-c]pyridine derivatives have been explored. The focus has been on developing more efficient, one-pot, or less stage-intensive synthesis processes. These methods are essential for the production and functionalization of these compounds, playing a significant role in their application in medicinal chemistry and pharmaceuticals (Lifshits et al., 2015).

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, to which 2-Methyl-3H-imidazo[4,5-c]pyridine is closely related, has been identified as a potential scaffold due to its broad range of applications in medicinal chemistry. It's involved in various biological activities such as anticancer, antimicrobial, and antiviral effects. Research efforts have been geared towards structural modifications of this scaffold to discover and develop novel therapeutic agents (Deep et al., 2016).

Safety And Hazards

“2-Methyl-3H-imidazo[4,5-c]pyridine” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it can be harmful if swallowed and can cause eye irritation.

properties

IUPAC Name

2-methyl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVOMJORQXNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212986
Record name 2-Methyl-3H-imidazo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3H-imidazo[4,5-c]pyridine

CAS RN

63604-59-1
Record name 2-Methyl-3H-imidazo(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063604591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-3-deazapurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3H-imidazo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3H-IMIDAZO(4,5-C)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E8L74RWT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.